tert-Butyl (2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)carbamate is a chemical compound with the molecular formula C19H40N6O2. It is a nitrogen heterocycle-based linker, often used in research and industrial applications. This compound is known for its role as a bifunctional amine-amine linker, making it valuable in various chemical syntheses and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)carbamate typically involves the reaction of piperazine with 2-chloroethylamine to form 4-chloro-N-(2-aminoethyl)piperazine. This intermediate is then reacted with tert-butyl chloroformate (Boc2O) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles[][3].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions[][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives[3][3].
Scientific Research Applications
tert-Butyl (2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. It acts as a bifunctional linker, facilitating the formation of complex structures by connecting two amino groups. This property makes it valuable in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(4-(3-aminopropyl)piperazin-1-yl)ethyl)carbamate
- tert-Butyl (2-(4-(2-(2-aminoethoxy)ethyl)piperazin-1-yl)ethyl)carbamate
- N-Boc-ethylenediamine
Uniqueness
tert-Butyl (2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)carbamate is unique due to its specific structure, which provides distinct reactivity and functionality. Its bifunctional nature allows it to serve as an effective linker in various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H28N4O2 |
---|---|
Molecular Weight |
272.39 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]carbamate |
InChI |
InChI=1S/C13H28N4O2/c1-13(2,3)19-12(18)15-5-7-17-10-8-16(6-4-14)9-11-17/h4-11,14H2,1-3H3,(H,15,18) |
InChI Key |
IPYUZPXPIHQPHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCN(CC1)CCN |
Origin of Product |
United States |
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